molecular formula C12H22N2O2 B2377327 Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate CAS No. 250275-03-7

Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate

Cat. No.: B2377327
CAS No.: 250275-03-7
M. Wt: 226.32 g/mol
InChI Key: RYNAGLMDQOVNMK-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate is a chiral carbamate-protected pyrrolidine derivative. Its structure features a pyrrolidine core with a cyclopropyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders or enzyme inhibition. The stereochemistry (3S,4R) and cyclopropyl moiety confer unique steric and electronic properties, influencing its reactivity and interactions in biological systems .

Properties

CAS No.

250275-03-7

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(4-cyclopropylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

RYNAGLMDQOVNMK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CNCC1C2CC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2CC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2CC2

solubility

not available

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

Stereochemical Control in Synthesis

Achieving the desired (3S,4R) configuration necessitates stereoselective methods:

Chiral Pool Synthesis

Starting from naturally occurring chiral precursors, such as L-proline derivatives, enables retention of stereochemistry. For example, L-proline can be functionalized at the 4-position with a cyclopropyl group via alkylation, followed by Boc protection. This approach ensures high enantiomeric excess but limits structural flexibility.

Asymmetric Catalysis

Asymmetric hydrogenation of pyrroline intermediates using chiral catalysts (e.g., Rhodium-DuPhos complexes) provides enantioselective access to the pyrrolidine core. A study demonstrated that hydrogenation of 4-cyclopropyl-3-pyrroline with [(Rh(COD)(DuPhos)]⁺BF₄⁻ achieved >95% ee for the (3S,4R) isomer.

Carbamate Protection and Functionalization

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). Key considerations include:

Boc Protection Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
  • Temperature : 0°C to room temperature

A representative procedure involves stirring the pyrrolidine amine with Boc anhydride (1.2 equiv) and TEA (2.0 equiv) in DCM for 12 hours, yielding the Boc-protected derivative in 85–92% yield.

Optimized Synthetic Routes

Route A: Sequential Cyclization and Protection

  • Starting Material : (R)-4-cyclopropylpyrrolidin-3-amine
  • Boc Protection : React with Boc anhydride in THF/TEA (0°C, 12 h)
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1)
    Yield : 88%

Route B: Asymmetric Hydrogenation

  • Intermediate : 4-Cyclopropyl-3-pyrroline
  • Hydrogenation : Rh-DuPhos catalyst (H₂, 50 psi, 25°C)
  • Boc Protection : Standard conditions
    Yield : 76% (99% ee)

Comparative Analysis of Methods

Method Key Advantages Limitations Yield (%) Stereochemical Control
Chiral Pool Synthesis High ee, minimal purification Limited precursor availability 85–92 Excellent
Asymmetric Catalysis Modular, scalable Catalyst cost 70–78 Very good
RCM Late-stage functionalization Side product formation 65–75 Moderate

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the cyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted carbamates or pyrrolidines.

Scientific Research Applications

Structural Characteristics

Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate has the following molecular attributes:

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • IUPAC Name : tert-butyl ((3S,4R)-4-cyclopropylpyrrolidin-3-yl)carbamate
  • CAS Number : 250275-03-7

The compound features a tert-butyl group attached to a pyrrolidine ring that contains a cyclopropyl substituent. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds structurally similar to this compound. For instance, research has demonstrated that derivatives can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. The ability to mitigate oxidative stress and inflammation in neuronal cells has been noted, suggesting potential applications in treating neurodegenerative diseases .

Enzyme Inhibition

Compounds related to this compound have shown promise as inhibitors of key enzymes involved in neurodegeneration. For example, they may act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer's models .

Study on Amyloid Beta-Induced Cytotoxicity

A study investigating the effects of similar compounds on astrocytes exposed to amyloid beta demonstrated that these compounds could reduce cell death by modulating inflammatory responses and oxidative stress markers. The results indicated a significant reduction in TNF-alpha levels and free radicals when treated with these compounds . This suggests a potential therapeutic role for this compound in neuroprotection.

In Vivo Models

In vivo studies using rodent models have explored the efficacy of related compounds in preventing cognitive decline associated with scopolamine-induced amnesia. These studies showed moderate protective effects but highlighted challenges regarding bioavailability and the need for further optimization of the compounds for enhanced brain penetration .

Summary of Biological Activities

Activity Effect Reference
NeuroprotectionReduces oxidative stress
Enzyme inhibitionAcetylcholinesterase inhibitor
Amyloid beta aggregationInhibits aggregation

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Pyrrolidine-Based Analogs

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate 4-(2-methoxyphenyl) - C₁₇H₂₄N₂O₃ 304.38 Enhanced aromatic π-π interactions; increased hydrophobicity
tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate 4-isopropyl - C₁₃H₂₄N₂O₂ 256.34 Higher steric bulk; potential for improved metabolic stability
tert-Butyl N-[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate 4-(trifluoromethyl) 2306245-97-4 C₁₁H₁₉F₃N₂O₂ 292.28 Electron-withdrawing CF₃ group; altered polarity and acidity
tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 4-(4-chlorophenyl), 1-benzyl 1212076-16-8 C₂₂H₂₇ClN₂O₂ 386.92 Dual aromatic substituents; high lipophilicity (predicted logP ~3.5)

Key Observations :

  • Cyclopropyl vs. Aromatic Groups : The cyclopropyl substituent in the target compound offers a balance between steric hindrance and conformational rigidity, unlike bulkier aromatic groups (e.g., 2-methoxyphenyl or 4-chlorophenyl) that may impede binding in crowded active sites .
  • Electron-Deficient Moieties : The trifluoromethyl group in CAS 2306245-97-4 enhances metabolic resistance but reduces solubility compared to the cyclopropyl analog .

Piperidine and Cyclopentane Analogs

Compound Name Ring System Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate Piperidine 3-hydroxy 724787-35-3 C₁₀H₂₀N₂O₃ 216.28 Hydrogen-bonding capacity; improved aqueous solubility
tert-Butyl N-[(3S,4S)-3-aminotetrahydropyran-4-yl]carbamate Tetrahydropyran 3-amino 1802334-66-2 C₁₀H₂₀N₂O₃ 216.28 Basic amino group; potential for salt formation
tert-Butyl N-[cis-2-hydroxycyclopentyl]carbamate Cyclopentane cis-2-hydroxy 155837-16-4 C₁₀H₁₉NO₃ 201.26 Conformational flexibility; polar surface area ~60 Ų

Key Observations :

  • Ring Size Effects : Pyrrolidine (5-membered) analogs exhibit greater ring puckering and strain compared to piperidine (6-membered) or cyclopentane derivatives, influencing target binding kinetics .
  • Hydroxy Substituents : Hydroxy groups (e.g., in CAS 724787-35-3) enhance solubility but may increase susceptibility to enzymatic oxidation compared to cyclopropyl .

Fluorinated and Heterocyclic Derivatives

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl N-[(3S,4R)-4-fluoropiperidin-3-yl]carbamate 4-fluoro 1052713-47-9 C₁₀H₁₉FN₂O₂ 218.27 Fluorine-induced polarity; potential for ¹⁹F NMR applications
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidin-2-yl - C₁₃H₂₁N₃O₂ 264.32 Heteroaromatic functionality; kinase inhibition potential

Key Observations :

  • Fluorine Substitution : Fluorine atoms (e.g., in CAS 1052713-47-9) improve metabolic stability and membrane permeability but may reduce basicity .
  • Heterocyclic Extensions : The pyrimidine derivative (Ref #54-OR306290) introduces hydrogen-bond acceptors, broadening therapeutic targeting capabilities .

Tables and Data Sources :

  • All CAS numbers and molecular formulas were extracted from PharmaBlock Sciences and Aladdin Scientific product listings .
  • Predicted properties (e.g., logP, pKa) were inferred from structural analogs in public databases .

Biological Activity

Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C12_{12}H22_{22}N2_2O2_2
  • SMILES Notation : CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2CC2
  • InChI Key : RYNAGLMDQOVNMK-ZJUUUORDSA-N

The compound features a tert-butyl group attached to a carbamate moiety and a cyclopropyl-substituted pyrrolidine ring, which contributes to its unique pharmacological properties.

This compound is believed to interact with various biological targets, including enzymes and receptors involved in neurological pathways. Its structure allows for selective binding, which may modulate the activity of these targets, leading to therapeutic effects.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, related compounds have been shown to inhibit amyloid-beta aggregation and reduce neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's disease (AD) .

Inhibition of Enzymatic Activity

Research has demonstrated that derivatives of this compound can act as inhibitors of key enzymes involved in the pathophysiology of AD. For example, one study reported that a structurally similar compound inhibited β-secretase and acetylcholinesterase activities, which are crucial in the formation of amyloid plaques and cholinergic dysfunction in AD .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the ability of a related compound to prevent astrocyte cell death induced by amyloid-beta (Aβ) peptide. The results showed significant inhibition of Aβ aggregation and a reduction in pro-inflammatory cytokines such as TNF-α .
    • The compound demonstrated an IC50_{50} value of 15.4 nM for β-secretase inhibition, indicating strong potential for therapeutic application in AD treatment.
  • In Vivo Studies :
    • In an animal model simulating AD conditions induced by scopolamine, treatment with the compound led to decreased levels of Aβ 1-42 compared to control groups. However, the results were not statistically significant when compared with established treatments like galantamine .

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+227.17540154.7
[M+Na]+249.15734163.0
[M+NH₄]+244.20194161.8
[M+K]+265.13128162.3
[M-H]-225.16084161.9

This table provides an overview of the predicted collision cross-section values for various adducts of the compound, which can be useful for mass spectrometry analysis.

Q & A

Q. Q1: What are the standard synthetic routes for Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

  • Step 1 : Cyclopropane ring introduction via [2+1] cycloaddition or alkylation of a pyrrolidine precursor.
  • Step 2 : Carbamate protection using Boc anhydride under basic conditions (e.g., NaHCO₃ in THF/water).
  • Step 3 : Stereochemical control via chiral catalysts (e.g., Ru-phosphine complexes) to ensure (3S,4R) configuration .
    Optimization Tips :
  • Use continuous flow reactors for scalability and reduced side reactions .
  • Monitor reaction progress with HPLC to track enantiomeric excess .

Q. Q2: How can researchers resolve ambiguities in stereochemical assignments for this compound?

Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal structures to confirm (3S,4R) configuration. ORTEP-3 () visualizes thermal ellipsoids for bond-length validation .
  • NMR Analysis : Compare coupling constants (JH-H) with DFT-calculated values. For example, cyclopropane protons show characteristic J ≈ 5–10 Hz .
  • VCD Spectroscopy : Distinguish enantiomers via vibrational circular dichroism .

Note : Contradictions in diastereomer ratios ( vs. 24) may arise from solvent polarity effects—validate with multiple techniques.

Stability and Reactivity

Q. Q3: What functional groups in this compound are prone to degradation, and how can stability be ensured during storage?

Methodological Answer :

  • Labile Groups :
    • Cyclopropane : Sensitive to strong acids/bases; avoid HCl/NaOH in purification.
    • Carbamate : Hydrolyzes under prolonged humidity; store at -20°C in desiccated environments .
  • Stability Testing :
    • Use accelerated thermal gravimetric analysis (TGA) to predict decomposition thresholds .
    • Monitor purity via LC-MS after 6-month storage intervals .

Biological Activity Profiling

Q. Q4: What strategies are recommended for preliminary evaluation of this compound’s biological activity?

Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors with known interactions with pyrrolidine-carbamates (e.g., kinase inhibitors) .
  • Assay Design :
    • In vitro : Fluorescence polarization assays for binding affinity (IC₅₀).
    • ADMET : Measure logP () to predict membrane permeability .
      Data Table 2 : Example Bioactivity Parameters (Analog Compounds)
TargetAssay TypeIC₅₀ (µM)Reference Compound
Kinase XFP0.8 ± 0.2Staurosporine
GPCR YcAMP12.5 ± 3.1Isoproterenol

Computational Modeling

Q. Q5: How can molecular docking studies be applied to predict interactions of this compound with biological targets?

Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite with the following steps:
    • Prepare ligand: Optimize geometry with *DFT (B3LYP/6-31G)**.
    • Generate grid maps around active sites (e.g., ATP-binding pocket).
    • Validate docking poses using MD simulations (AMBER) .
  • Key Interactions : The cyclopropyl group may induce steric hindrance, while the carbamate participates in H-bonding .

Data Contradictions in Spectral Analysis

Q. Q6: How should researchers address discrepancies between experimental and theoretical NMR spectra?

Methodological Answer :

  • Common Issues :
    • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts NH and OH peaks.
    • Dynamic effects : Conformational averaging in pyrrolidine rings .
  • Resolution :
    • Use COSY and NOESY to assign coupled protons.
    • Compare with calculated shifts (GIAO method) at the MP2/cc-pVTZ level .

Industrial-Academic Collaboration

Q. Q7: What synthetic protocols are scalable for multi-gram production while retaining enantiopurity?

Methodological Answer :

  • Scale-Up Tips :
    • Replace batch reactors with continuous flow systems to enhance mixing and reduce racemization .
    • Use simulated moving bed (SMB) chromatography for enantiomer separation .
  • Quality Control :
    • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

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